5-O-α-L-阿拉伯呋喃糖基-L-阿拉伯糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

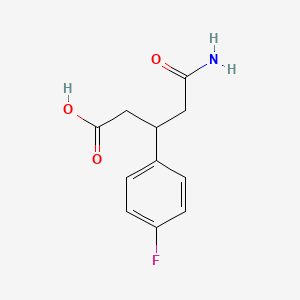

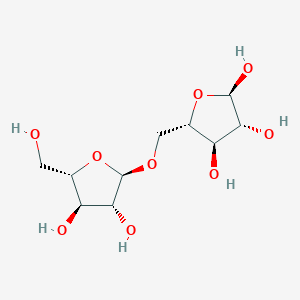

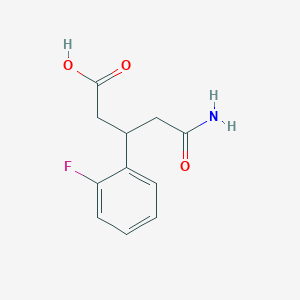

The synthesis of 5-O-a-L-Arabinofuranosyl-L-arabinose involves the action of exo-α-L-arabinofuranosidases (ABFs). These enzymes catalyze the hydrolysis of terminal non-reducing α-1,2-, α-1,3- or α-1,5- linked α-L-Araf residues from arabinose-substituted polysaccharides or oligosaccharides .Molecular Structure Analysis

The molecular structure of 5-O-a-L-Arabinofuranosyl-L-arabinose is complex and involves a series of α-L-arabinofuranosyl residues .Chemical Reactions Analysis

The chemical reactions involving 5-O-a-L-Arabinofuranosyl-L-arabinose are primarily catalyzed by α-L-arabinofuranosidases. These enzymes cleave α-L-arabinofuranosidic linkages and act synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins .科学研究应用

酶活性与水解

- α-L-阿拉伯呋喃糖苷酶在水解中的作用:来自链霉菌 chartreusis 的 α-L-阿拉伯呋喃糖苷酶对阿拉伯木聚糖和阿拉伯半乳聚糖表现出反应性,在水解 α-L-阿拉伯呋喃糖基残基之间的各种 α-键中发挥作用,从而帮助分解复杂的糖 (Matsuo 等,2000)。

植物细胞壁组成

- 在植物细胞壁中的作用:对燕麦植物中含有 L-阿拉伯糖-D-半乳糖-D-葡萄糖醛酸-木聚糖的阿拉伯木聚糖的研究表明存在 L-阿拉伯呋喃糖基残基,表明其在植物细胞壁中的结构意义 (Buchala 等,1972)。

合成与结构分析

- 阿拉伯呋喃糖基寡糖的合成:对阿拉伯呋喃糖基寡糖类似物的合成的研究揭示了结构方面和在理解生物分子中呋喃糖环的构象行为方面的潜在应用 (Houseknecht 和 Lowary,2002)。

工业应用

- L-阿拉伯糖的生产:一项涉及金黄色微球菌 MK5 α-L-阿拉伯呋喃糖苷酶的研究重点介绍了从玉米壳阿拉伯木聚糖中生产 L-阿拉伯糖,强调了其工业潜力,尤其是在生物质转化和功能特性应用中 (Kurakake 等,2011)。

未来方向

The future directions for research on 5-O-a-L-Arabinofuranosyl-L-arabinose include investigating its potential for use in drug development, as well as its effects on the human immune system. Additionally, α-L-arabinofuranosidases, which play a crucial role in the synthesis of 5-O-a-L-Arabinofuranosyl-L-arabinose, have received increased attention due to their role in the degradation of lignocelluloses and their positive effect on the activity of other enzymes acting on lignocelluloses . These enzymes are used in many biotechnological applications and could be used to improve existing technologies and to develop new technologies .

属性

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O9/c11-1-3-5(12)8(15)10(19-3)17-2-4-6(13)7(14)9(16)18-4/h3-16H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANDMAIZTZRPTQ-GJAWKPGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-a-L-Arabinofuranosyl-L-arabinose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)

![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)

![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid](/img/structure/B1377658.png)

methanol](/img/structure/B1377659.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377663.png)

![2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate](/img/structure/B1377665.png)